Carsatrin Succinate falls under the category of organic compounds, specifically classified as a dicarboxylic acid derivative. Its structural components include two carboxyl groups (-COOH), which are characteristic of succinic acid, making it a significant compound in organic chemistry and medicinal applications.
The synthesis of Carsatrin Succinate typically involves a straightforward two-step process:
Carsatrin Succinate features a molecular structure characterized by:
The structural analysis can be supported by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which confirm the presence of functional groups typical of dicarboxylic acids.
Carsatrin Succinate can participate in various chemical reactions typical for carboxylic acids:
The reactivity of Carsatrin Succinate stems from its acidic protons in the carboxyl groups, allowing it to engage in nucleophilic substitution reactions and participate in polymerization processes when combined with other monomers.
The mechanism of action for Carsatrin Succinate primarily involves its role as a substrate in biochemical pathways. It may act as an intermediate in metabolic processes, influencing energy production through the citric acid cycle.
Research indicates that compounds derived from succinic acid can modulate metabolic pathways, potentially affecting cellular respiration and energy homeostasis .
Relevant analyses include spectroscopic methods that provide insights into its thermal stability and reactivity profiles.
Carsatrin Succinate has several applications:
Carsatrin Succinate features a defined stereochemical configuration centered on its propanol linker. The compound exists as a single enantiomer with (R)-configuration at the chiral secondary alcohol carbon (C21), as confirmed by stereodescriptors in the International Chemical Identifier (InChI) code [3]. This absolute stereochemistry is critical for pharmacological activity, as the spatial orientation determines optimal binding to cardiac ion channels. The molecule contains one defined stereocenter out of seven potential stereogenic sites, with the remaining centers either non-chiral or existing as part of symmetric functional groups. The succinate counterion is achiral, contributing no additional stereochemical complexity [6] [3]. The stereospecific structure is represented in the isomeric SMILES notation as O[C@@H](CSC1=C2N=CN=C2N=CN1)CN3CCN(CC3)C(C4=CC=C(F)C=C4)C5=CC=C(F)C=C5
, where the @@H
descriptor denotes the (R)-configuration [3].
Table 1: Stereochemical Descriptors of Carsatrin Succinate
Property | Description |
---|---|
Defined Stereocenters | 1 chiral center (C21) |
Configuration | (R)-absolute configuration at alcohol carbon |
Optical Activity | Unspecified rotation; enantiomerically pure |
Succinate Stereochemistry | Achiral counterion |
E/Z Isomers | None present |
The molecular architecture of Carsatrin Succinate is defined by the empirical formula C₂₉H₃₂F₂N₆O₅S, representing a complex organic salt with a molecular weight of 614.663 g/mol [1] [2] [7]. This formula comprises the Carsatrin free base (C₂₅H₂₆F₂N₆OS, MW: 496.575 g/mol) ionically bonded to succinic acid (C₄H₆O₄, MW: 118.088 g/mol) in a 1:1 stoichiometry [6] [8]. Elemental analysis reveals the following composition: Carbon (56.67%), Hydrogen (5.25%), Fluorine (6.18%), Nitrogen (13.67%), Oxygen (13.01%), and Sulfur (5.22%) [7]. The mass distribution reflects the significant contribution of the purinylpiperazine moiety (accounting for ~80.8% of total mass) versus the succinate counterion (~19.2%) [5] [8]. High-resolution mass spectrometry would yield an exact mass of 614.2167 Da, with the isotopic pattern dominated by the monoisotopic [M]⁺ peak due to even electron count and absence of heavy heteroatoms [1].
The molecular structure integrates three pharmacologically significant domains:
Purinyl Core: A 7H-purine-6-thiol system (C₅H₃N₄S-) exhibiting thione-thiol tautomerism, connected via a thioether linkage to the propanol chain. This electron-rich heterocycle enables π-π stacking interactions and hydrogen bonding through N1, N3, N7, and N9 positions [1] [4].
Bis(4-fluorophenyl)methylpiperazine: A lipophilic domain featuring two para-fluorinated phenyl rings attached to a piperazine nitrogen. The fluorines enhance metabolic stability and membrane permeability via reduced oxidative metabolism, while the tertiary amine (pKₐ ~7.5) provides protonation sites for salt formation [1] [7].
Succinate Counterion: A dicarboxylic acid (HOOC-CH₂-CH₂-COOH) that forms an ionic bond with the piperazine nitrogen. The carboxylic acids (pKₐ₁=4.2, pKₐ₂=5.6) facilitate water solubility through hydrogen bonding and salt formation [9]. The four-carbon chain provides optimal distance for ionic pairing without steric hindrance [7].
Table 2: Functional Group Contributions to Molecular Properties
Functional Group | Key Features | Pharmacological Role |
---|---|---|
6-Mercaptopurine | Tautomerizing heterocycle (thiol/thione) | Ion channel interaction domain |
1,4-Disubstituted Piperazine | Basic nitrogen (pKₐ ~7.5); conformational flexibility | Solubilization; target binding adaptation |
Bis(4-fluorophenyl)methyl | Lipophilic aromatic system; electron-withdrawing F | Membrane penetration; metabolic stability |
Hydroxypropanethiol linker | Chiral center; hydrogen bond donor/acceptor | Stereoselective binding; pharmacophore spacing |
Succinate ion | Dicarboxylic acid; hydrogen bonding capacity | Crystallinity enhancement; solubility modulator |
Carsatrin Succinate exhibits pH-dependent solubility profiles characteristic of zwitterionic compounds. In aqueous media, solubility is highest at pH 3.5–4.5 (succinate pKₐ range) due to ionization balance, with measured solubility >50 mg/mL in buffered solutions. Solubility decreases significantly in neutral physiological pH (7.4) to <5 mg/mL, attributable to decreased ionization of succinate carboxylates and increased self-association [7] [9]. In organic solvents, it demonstrates moderate solubility in DMSO (>100 mg/mL), ethanol (54 mg/mL), and methanol (158 mg/mL), but low solubility in nonpolar solvents like ether (<10 mg/mL) [5] [7] [9]. The crystalline form exists as a white, odorless solid with monoclinic crystal lattice parameters (unpublished XRD data), contributing to its stability during storage. The succinate salt formation enhances crystallinity compared to the free base, as evidenced by sharper melting point and reduced hygroscopicity [7] [9].
Thermal analysis reveals a melting point range of 184–190°C with concurrent decomposition, indicating that melting and degradation are coincident events [5] [7]. The thermal degradation profile shows three major mass loss events:
The solid-state stability is optimal at -20°C under anhydrous conditions, with manufacturers recommending storage as a powder at -20°C for long-term stability (>3 years) [4] [7]. In solution, degradation occurs via two primary pathways:
Table 3: Thermal and Stability Profile
Parameter | Characteristics | Storage Recommendations |
---|---|---|
Melting Point | 184–190°C (with decomposition) | Store below -20°C for long-term stability |
Thermal Degradation Onset | 190°C (TGA) | Protect from high temperatures |
Primary Degradation Products | 6-Mercaptopurine; desfluorinated analog; sulfoxide | Use inert atmosphere for solutions |
Solution Stability | >24 hours in DMSO at 4°C; <4 hours in aqueous pH 7.4 | Prepare solutions fresh; avoid aqueous buffers |
Photostability | Sensitive to UV light; amber vial recommended | Protect from light |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7